Isoconazole nitrate
Overview
Description
Isoconazole nitrate (ISN) is a broad-spectrum antimicrobial agent with a highly effective antimycotic and gram-positive antibacterial activity . It is an azole antifungal drug that could inhibit gram-positive bacteria . For foot and vaginal infections, isoconazole has a similar effectiveness to clotrimazole .
Synthesis Analysis
The synthesis of Isoconazole nitrate involves the use of 1- [2- (2,4 dichloro benzene base)-2-hydroxyethyl] Mi Zuo, water, sodium hydroxide, toluene, triethyl benzyl ammonia chloride, and 2; 6-dichlorobenzyl chloride . The reaction is heated to 60 ℃ for 4 hours . After the reaction, the mixture is separated and the organic phase is obtained with washing 2 times . In the organic phase, rare nitric acid is slowly dripped . A light yellow crystal is separated out, and the crystal is used for 95% ethyl alcohol recrystallization, obtaining the white granular crystal .Molecular Structure Analysis
The molecular structure of Isoconazole nitrate has been analyzed using different spectroscopic methods such as FT-IR, UV-vis, and 1 H NMR . The results were compared with previously reported data related to their analogue, posaconazole .Chemical Reactions Analysis
Isoconazole nitrate undergoes various chemical reactions. For instance, it can form complexes with copper(II) . The stability of Isoconazole nitrate has also been studied using high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis
Isoconazole nitrate has a molecular formula of C18H15Cl4N3O4 and a molecular weight of 479.1 g/mol . It is an organic nitrate salt obtained by the reaction of equimolar amounts of Isoconazole and nitric acid .Scientific Research Applications
Skin Penetration and Retention
Isoconazole nitrate shows significant retention in the skin after topical applications, making it effective for skin treatments. Studies have indicated that high levels of the drug remain in the horny layer of the skin for an extended period, suggesting that a once-daily treatment regimen could be as effective as twice daily applications (Dykes, Marks, & Täuber, 1986). Furthermore, the penetration and storage of Isoconazole nitrate in the stratum corneum and hair follicles have been studied, revealing its effectiveness in these skin layers (Lademann et al., 2012).
Formulation and Stability
Research has also been conducted on the formulation of Isoconazole nitrate, such as the development and validation of stability-indicating HPLC methods for its combination with other substances like diflucortolone valerate (Doğanay et al., 2019).
Therapeutic Effectiveness
Isoconazole nitrate's effectiveness in treating various skin conditions has been a focus of several studies. For instance, its use in the treatment of otomycosis was compared with nystatin, showing significant effectiveness (Khan et al., 2021). Additionally, its efficacy in combination therapies, such as with corticosteroids for tinea cruris, has been documented, offering rapid symptom relief and effective treatment (Onsun, Pirmit, & Ummetoglu, 2008).
Antimicrobial Activity
Isoconazole nitrate's antimicrobial activity, particularly against fungi and bacteria, has been highlighted in several studies. For instance, its broad-spectrum antimicrobial properties effective in treating dermatomycoses have been explored, showing its efficacy against a range of pathogens (Veraldi, 2013).
Novel Applications
Emerging research has explored new applications of Isoconazole nitrate, such as in the synthesis of new copper(II) complexes with Isoconazole. These complexes have shown promise in various biological applications (Dulcevscaia et al., 2013).
Safety And Hazards
Future Directions
Isoconazole nitrate has been found to be effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with Isoconazole nitrate treatment, combined with favorable safety and tolerability, results in higher patient satisfaction . Therefore, it can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQLSIGRSTLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27523-40-6 (Parent) | |
Record name | Isoconazole nitrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60946995 | |
Record name | Isoconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoconazole nitrate | |
CAS RN |
24168-96-5, 40036-10-0 | |
Record name | Isoconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoconazole nitrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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